molecular formula C7H7NO2 B1587524 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione CAS No. 10478-33-8

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione

Cat. No.: B1587524
CAS No.: 10478-33-8
M. Wt: 137.14 g/mol
InChI Key: DOTAQRZGKATJIC-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a propynyl group at the nitrogen atom and two carbonyl groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione can be synthesized through a multi-step process involving the reaction of pyrrolidine with propargyl bromide, followed by cyclization and oxidation steps. The reaction typically requires anhydrous conditions and the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The propynyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The compound’s structural features allow it to interact with various biological pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

    1-(Prop-2-yn-1-yl)pyrrolidine: Similar structure but lacks the carbonyl groups at positions 2 and 5.

    3-(Prop-2-enyl)pyrrolidine-2,5-dione: Similar structure with an alkene group instead of an alkyne.

    2-(Prop-1-yn-1-yl)pyridine: Contains a pyridine ring instead of a pyrrolidine ring.

Uniqueness: 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione is unique due to the presence of both the propynyl group and the carbonyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-prop-2-ynylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTAQRZGKATJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406130
Record name SBB039933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10478-33-8
Record name SBB039933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Propynyl)succinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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